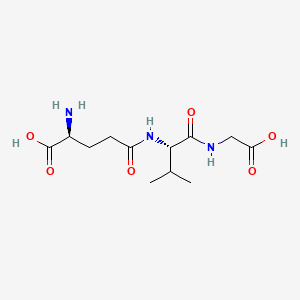

gamma-Glutamyl-valyl-glycine

Description

Overview of gamma-Glutamyl Peptides in Biological Systems

Gamma-glutamyl peptides are a diverse class of molecules characterized by an unconventional peptide bond formed between the gamma-carboxyl group of a glutamic acid residue and the amino group of an amino acid. The most prominent member of this family is glutathione (B108866) (γ-glutamyl-cysteinyl-glycine or GSH), a ubiquitous tripeptide essential for a multitude of physiological processes, including maintaining cellular redox balance and detoxification. nih.govnih.gov The biosynthesis of GSH is a well-studied two-step enzymatic process. nih.gov

Beyond glutathione, a variety of other γ-glutamyl peptides exist in biological systems. nih.gov These peptides can be formed through several mechanisms. One key enzyme is γ-glutamyltransferase (GGT), which is typically found on the outer surface of cell membranes. nih.govmdpi.comresearchgate.net GGT catalyzes the transfer of the γ-glutamyl moiety from glutathione or other γ-glutamyl compounds to acceptor molecules such as amino acids or other peptides. nih.govresearchgate.netnih.gov This process can lead to the formation of a wide array of new γ-glutamyl peptides. nih.gov Additionally, under certain conditions, such as a limited supply of cysteine, the enzymes involved in glutathione synthesis can utilize other amino acids, leading to the production of different γ-glutamyl peptides. nih.gov The physiological roles of many of these less common γ-glutamyl peptides are an active area of investigation, with some showing potential as intercellular signaling molecules. nih.govnih.gov

Significance of gamma-Glutamyl-valyl-glycine as a Model Tripeptide in Research

Gamma-Glutamyl-valyl-glycine has garnered attention as a model tripeptide for several key areas of research. plos.org In the field of microbial biochemistry, γ-EVG has been instrumental in studies aimed at determining whether organisms like Saccharomyces cerevisiae (baker's yeast) can produce γ-glutamyl tripeptides other than the well-known glutathione. nih.govplos.orgnih.gov By using γ-EVG as a model, researchers have successfully identified and elucidated multiple biosynthetic pathways for such peptides in yeast. nih.govnih.gov These studies have demonstrated that γ-EVG and similar peptides are natural components of yeast cells, produced through physiologically significant reactions. nih.govnih.gov

Furthermore, γ-EVG is recognized for its potent "kokumi" properties. researchgate.netajinomoto.com Kokumi substances are compounds that, while not having a distinct taste of their own, enhance the basic tastes of sweet, salty, and umami, and contribute to a sense of mouthfulness and richness in food. ajinomoto.comdtu.dk Research has shown that γ-EVG exerts this effect by acting as an agonist for the calcium-sensing receptor (CaSR), which is expressed in taste buds. researchgate.netnih.gov This specific interaction makes γ-EVG a valuable tool for studying the molecular mechanisms of taste perception and the function of the CaSR. nih.govresearcher.life The ability to synthesize γ-EVG enzymatically also allows for controlled experiments to investigate its structure-activity relationship and its interactions with taste receptors. acs.orgacs.orgacs.org

Research Trajectory and Evolution of γ-EVG Studies

The scientific investigation of gamma-Glutamyl-valyl-glycine has evolved from its initial identification to a deeper understanding of its biochemical functions and applications. A significant turning point in γ-EVG research was its characterization as a potent kokumi peptide. ajinomoto.com This discovery spurred a wave of studies focused on its sensory properties and its presence in various food sources.

Researchers developed methods, such as high-performance liquid chromatography-tandem mass spectrometry (LC/MS/MS), to identify and quantify γ-EVG in a range of fermented foods, including soy sauces, fish sauces, shrimp pastes, and beer. researchgate.netjst.go.jpresearchgate.net Sensory analysis studies have been conducted to evaluate the impact of γ-EVG on the flavor profiles of different foods, confirming its ability to enhance umami and mouthfulness. researchgate.netresearchgate.net

Subsequent research has delved into the biosynthesis of γ-EVG. Studies in Saccharomyces cerevisiae have been particularly insightful, revealing that this yeast can produce the tripeptide through at least two distinct pathways. nih.govnih.gov One pathway involves the sequential addition of valine and then glycine (B1666218) to a glutamate (B1630785) molecule, while another involves the transfer of a γ-glutamyl group from glutathione to a pre-formed valyl-glycine dipeptide. nih.govnih.gov More recent research has focused on the enzymatic synthesis of γ-EVG using bacterial γ-glutamyltranspeptidase, exploring optimal reaction conditions for its production. acs.orgacs.org Cryo-electron microscopy has been employed to visualize the interaction between γ-EVG and the calcium-sensing receptor at a molecular level, providing detailed insights into the structural basis of its kokumi effect. researcher.life

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6/c1-6(2)10(11(19)14-5-9(17)18)15-8(16)4-3-7(13)12(20)21/h6-7,10H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXBLWNEFLKSSL-XVKPBYJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019393 | |

| Record name | L-gamma-Glutamyl-L-valylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38837-70-6 | |

| Record name | L-gamma-Glutamyl-L-valylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Gamma Glutamyl Valyl Glycine

Enzymatic Synthesis Pathways of γ-EVG

The production of γ-EVG is accomplished through distinct enzymatic reactions that either build the tripeptide sequentially from its constituent amino acids or assemble it by modifying existing peptides.

One major pathway for γ-EVG synthesis mirrors the canonical, two-step biosynthesis of glutathione (B108866) (GSH). nih.govplos.org This route relies on the relaxed substrate specificity of the GSH synthesis enzymes, Glutamate-cysteine ligase (GCL), encoded by the GSH1 gene in yeast, and Glutathione Synthetase (GS), encoded by GSH2. researchgate.netplos.org

The process unfolds as follows:

Formation of γ-Glutamyl-valine (γ-EV): GCL (Gsh1p), which normally catalyzes the ATP-dependent ligation of glutamate (B1630785) and cysteine, can alternatively use valine as a substrate instead of cysteine. researchgate.netresearchgate.net This produces the dipeptide intermediate, γ-glutamyl-valine (γ-EV). researchgate.netnih.gov

Addition of Glycine (B1666218): The subsequent enzyme, GS (Gsh2p), which typically adds glycine to γ-glutamylcysteine to form GSH, recognizes γ-EV as a substrate. nih.govplos.org It catalyzes the ligation of glycine to γ-EV, completing the synthesis of γ-Glutamyl-valyl-glycine (γ-EVG). researchgate.netnih.gov

Experiments using S. cerevisiae strains overexpressing both GSH1 and GSH2 have demonstrated that a significant accumulation of γ-EVG occurs only when the growth medium is supplemented with both valine and glycine, confirming the roles of these precursors in this pathway. plos.org

A second pathway involves the transfer of a γ-glutamyl group from a donor molecule, most notably glutathione, to an acceptor peptide. plos.orgresearchgate.net This transpeptidation is primarily catalyzed by enzymes with γ-glutamyltransferase activity.

In S. cerevisiae, two key enzymatic activities have been identified for this role:

The (Dug2p-Dug3p)₂ Complex: This complex is the main contributor to the synthesis of γ-EVG via the transfer of the γ-glutamyl residue from GSH to the dipeptide valyl-glycine (Val-Gly). researchgate.netnih.govplos.org

Gamma-Glutamyltransferase (GGT/Ecm38p): While a classical GGT, the yeast enzyme Ecm38p appears to have a negligible role in the direct synthesis of γ-EVG from Val-Gly. nih.govplos.org However, both Ecm38p and the (Dug2p-Dug3p)₂ complex can participate in the formation of the intermediate dipeptide γ-EV by transferring the γ-glutamyl group from GSH to free valine. researchgate.netnih.gov This γ-EV can then be utilized by Glutathione Synthetase to form γ-EVG as described in the first pathway. nih.gov

The contribution of this transpeptidation pathway is highly dependent on the availability of the acceptor dipeptide Val-Gly. plos.org

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is central to the biosynthesis of γ-EVG. nih.govplos.org Its role extends beyond being a structural analogue; it is an active participant in the synthesis pathways.

As a Precursor Analogue: The primary synthesis pathway for γ-EVG is a direct parallel to GSH biosynthesis, differing only in the substitution of cysteine with valine. plos.orgplos.org This highlights how γ-EVG formation can be considered a byproduct of the main GSH synthesis machinery. plos.orgresearchgate.net

As a γ-Glutamyl Donor: In the GGT-mediated pathway, GSH serves as the essential donor of the γ-glutamyl moiety. researchgate.netnih.gov The enzyme cleaves the γ-glutamyl group from GSH and transfers it to an acceptor like Val-Gly or free valine. nih.govplos.org The synthesis of γ-EVG is therefore intrinsically linked to GSH degradation and metabolism. researchgate.net Studies have shown that under conditions where the gene for GCL (GSH1) is deleted, making the cell dependent on an external GSH supply, γ-EVG synthesis becomes directly dependent on the concentration of GSH provided. researchgate.netplos.org

Substrate Specificity and Enzyme Kinetics in γ-EVG Synthesis

The ability of cells to produce γ-EVG is fundamentally due to the broad substrate specificity of the enzymes involved. plos.org GCL and GS, the core enzymes of glutathione synthesis, are not absolutely specific to cysteine and γ-glutamylcysteine, respectively. This promiscuity allows them to utilize valine and γ-glutamyl-valine as alternative substrates. plos.orgresearchgate.net

The kinetics of γ-EVG synthesis have also been characterized using isolated enzymes, particularly γ-glutamyltransferases from various sources. These studies aim to optimize the enzymatic production of the tripeptide. For example, research on bacterial GGT from E. coli and bovine milk GGT (BoGGT) has identified key reaction conditions. acs.orgnih.gov

In the case of BoGGT, molecular docking simulations suggest that hydrogen bonds between amino acid residues in the enzyme's light subunit (such as Thr380, Ser450, and Gly473) and the L-glutamine donor are crucial for its activity. nih.gov

Microbial and Cellular Systems for γ-EVG Production Research (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae has been an invaluable model organism for elucidating the biosynthetic pathways of γ-EVG. researchgate.netnih.gov Its genetic tractability allows for the creation of specific deletion mutants and overexpression strains, which have been instrumental in identifying the roles of individual enzymes. plos.org

Key findings from research using S. cerevisiae include:

Confirmation of Pathways: By cultivating wild-type yeast in minimal synthetic medium, researchers confirmed that the cells naturally produce γ-EVG. researchgate.netnih.gov

Enzyme Identification via Gene Deletion: Deleting the GSH2 gene (encoding Glutathione Synthetase) resulted in a seven-fold decrease in γ-EVG accumulation when cells were fed the precursor γ-EV, confirming the enzyme's role in the final synthesis step. nih.govplos.org Similarly, simultaneous deletion of the ECM38 and DUG2 genes nearly eliminated the GSH-dependent synthesis of the γ-EV intermediate, demonstrating their combined role in the GGT pathway. nih.gov

Pathway Contribution Analysis: Using a strain with GSH1 deleted (which encodes GCL), researchers showed that γ-EVG synthesis became dependent on an external supply of GSH, confirming GSH's role as a γ-glutamyl donor in the GGT-mediated pathway. researchgate.netplos.org

Overexpression Studies: Strains engineered to overexpress GSH1 and GSH2 showed increased production of γ-EVG, but only when supplied with the necessary precursors, valine and glycine. plos.org

These studies in S. cerevisiae have collectively demonstrated that γ-EVG is a natural component of the cell, produced as a product of several physiologically important reactions connected to glutathione metabolism. nih.govplos.org

Table of Mentioned Compounds

Enzymatic Interactions and Biocatalysis of Gamma Glutamyl Valyl Glycine

Characterization of Key Enzymes Involved in γ-EVG Metabolism

The metabolic pathways leading to the formation and degradation of γ-EVG involve several key enzymes that are central to glutathione (B108866) synthesis and breakdown. These enzymes exhibit a degree of substrate promiscuity, allowing them to act on precursors of γ-EVG.

gamma-Glutamyltransferase (GGT) Mechanistic Studies and Catalytic Activity

Gamma-Glutamyltransferase (GGT), also known as γ-glutamyltranspeptidase, is a cell-surface enzyme that plays a crucial role in the metabolism of glutathione and other γ-glutamyl compounds mdpi.comnih.govwikipedia.org. Its primary function involves the transfer of the γ-glutamyl moiety from a donor molecule to an acceptor, which can be an amino acid, a peptide, or water mdpi.comwikipedia.org.

The catalytic mechanism of GGT proceeds via a two-step "ping-pong" process:

Acylation : GGT binds a γ-glutamyl donor substrate, such as glutathione (γ-Glu-Cys-Gly) nih.gov. The γ-glutamyl group is cleaved from the donor and covalently attached to a key residue in the enzyme's active site, forming a γ-glutamyl-enzyme intermediate and releasing the remaining part of the donor (e.g., cysteinyl-glycine) mdpi.comnih.gov.

Deacylation : The γ-glutamyl-enzyme intermediate then reacts with an acceptor molecule.

If the acceptor is water, the reaction is a hydrolysis , yielding glutamate (B1630785) mdpi.comnih.gov.

If the acceptor is an amino acid or a peptide, the reaction is a transpeptidation , resulting in the formation of a new γ-glutamyl peptide mdpi.comnih.gov.

In the context of γ-EVG metabolism, GGT can catalyze the transfer of the γ-glutamyl group from a donor like GSH to the amino acid valine, a reaction that contributes to the formation of the precursor dipeptide, γ-glutamyl-valine (γ-EV) nih.govnih.gov. However, studies in Saccharomyces cerevisiae have indicated that the GGT Ecm38p shows limited to no participation in the subsequent transfer of a γ-glutamyl group to the dipeptide Val-Gly to form γ-EVG directly nih.govnih.govresearchgate.net. The catalytic efficiency of GGT is influenced by the availability and affinity of acceptor substrates mdpi.com.

Glutamate-Cysteine Ligase and Glutathione Synthetase Activities in the Context of γ-EVG Synthesis

Glutamate-cysteine ligase (GCL) and glutathione synthetase (GS) are the two key enzymes in the canonical pathway for glutathione biosynthesis nih.govnih.gov. This process occurs in two sequential, ATP-dependent steps nih.gov.

GCL (EC 6.3.2.2) : Catalyzes the formation of γ-glutamylcysteine (γ-GC) from glutamate and cysteine. This is the rate-limiting step in GSH synthesis nih.govwikipedia.org.

GS (EC 6.3.2.3) : Catalyzes the addition of glycine (B1666218) to the C-terminus of γ-GC to form glutathione (γ-Glu-Cys-Gly) nih.govnih.gov.

These enzymes can also participate in an alternative pathway for the synthesis of γ-EVG, functioning as byproducts of their primary roles in GSH biosynthesis nih.govplos.org. This pathway involves two main steps:

First, GCL (Gsh1p in yeast) utilizes valine instead of cysteine as a substrate, ligating it with glutamate to produce the dipeptide γ-glutamyl-valine (γ-EV) nih.govnih.gov.

Next, GS (Gsh2p in yeast) uses this γ-EV dipeptide as a substrate and adds glycine, resulting in the formation of the tripeptide γ-Glu-Val-Gly (γ-EVG) nih.govnih.govresearchgate.net.

This demonstrates the broader substrate specificity of GCL and GS, allowing them to generate γ-glutamyl peptides other than those directly involved in the glutathione pathway mdpi.com.

Other Enzyme Systems Mediating γ-EVG Formation or Degradation (e.g., Dug1p, Dug2p-Dug3p Complex)

In Saccharomyces cerevisiae, an alternative, GGT-independent pathway for GSH degradation exists, which also plays a significant role in γ-EVG metabolism nih.govresearchgate.net. This pathway involves the Dug (Degradation of Upstream Gene product) protein complex.

(Dug2p-Dug3p)₂ Complex : This complex is primarily responsible for an alternative GSH degradation pathway researchgate.net. It has been shown to catalyze the transfer of the γ-glutamyl residue from GSH to an acceptor. In the context of γ-EVG synthesis, this complex can transfer the γ-glutamyl group from GSH to the dipeptide Val-Gly (VG) to form γ-EVG nih.govnih.govresearchgate.net. This reaction is a major route for γ-EVG production from VG in yeast nih.govnih.gov. The complex can also transfer the γ-glutamyl moiety to valine to produce γ-EV nih.govresearchgate.net.

Dug1p : Initially identified as part of the Dug complex, Dug1p has been characterized as a Cys-Gly dipeptidase nih.govyeastgenome.org. It functions as a homodimer and can operate independently of Dug2p and Dug3p nih.govyeastgenome.org. While its high specificity is for Cys-Gly, research has shown that Dug1p also plays a crucial role in the hydrolysis of the dipeptide Val-Gly in yeast cells nih.govnih.gov. This activity influences the availability of the Val-Gly substrate for γ-EVG synthesis.

These two pathways—one involving GCL and GS, and the other involving the (Dug2p-Dug3p)₂ complex—represent the primary biosynthetic routes for γ-EVG in yeast, with their relative contributions depending on cultivation conditions nih.govnih.gov.

Directed Enzymatic Synthesis and Optimization for γ-EVG Research Production

The potential of γ-EVG as a flavor enhancer has driven research into its efficient production through biocatalysis. Directed enzymatic synthesis offers a controlled alternative to chemical synthesis or extraction from natural sources google.comresearchgate.net. Bacterial γ-glutamyltransferase is a key biocatalyst used for this purpose nih.govresearchgate.net.

The synthesis is typically achieved through a transpeptidation reaction where GGT transfers a γ-glutamyl group from a donor to an acceptor dipeptide nih.gov. A common strategy involves using L-glutamine as the γ-glutamyl donor and valyl-glycine (Val-Gly) as the acceptor nih.govgoogle.com.

Optimization of reaction conditions is critical for maximizing the yield of γ-EVG while minimizing side reactions like hydrolysis researchgate.net. Key parameters that have been optimized include substrate concentrations, enzyme concentration, pH, temperature, and the presence of metal cations.

Table 1: Optimized Conditions for Enzymatic Synthesis of γ-EVG

| Parameter | Optimized Value/Condition | Rationale/Effect | Source |

|---|---|---|---|

| Enzyme | Bacterial γ-Glutamyltranspeptidase | Catalyzes the transpeptidation reaction. | nih.gov |

| γ-Glutamyl Donor | 20 mM L-Glutamine | Serves as the source of the γ-glutamyl group. | nih.gov |

| Acceptor | 100 mM Valyl-glycine | The dipeptide to which the γ-glutamyl group is transferred. | nih.gov |

| Enzyme Conc. | 30 mU/mL | Provides sufficient catalytic activity for the reaction. | nih.gov |

| pH | 8.0 | Optimal pH for the transpeptidation activity of the bacterial GGT. | nih.gov |

| Temperature | 37 °C | Optimal temperature for enzyme stability and activity. | nih.gov |

| Additives | 0.856 M (5%) NaCl | Metal cations like Na⁺ improve the transpeptidation reaction. | nih.gov |

| Optimization Strategy | Fed-batch (feeding glutamine every 5h) | Increases maximum production by 1.7 times by replenishing the donor substrate. | nih.gov |

Under these optimized batch conditions, a concentration of 18.6 mM γ-EVG was synthesized nih.gov. Further improvements using a fed-batch approach, where the glutamine donor is periodically replenished, significantly increased the final product yield nih.gov. These directed synthesis methods provide a scalable and efficient means for producing γ-EVG for research and potential food industry applications.

Molecular Dynamics Simulations and Structural Predictions of γ-EVG Related Enzymes

Understanding the structural basis of enzyme-substrate interactions is crucial for predicting substrate specificity and for guiding enzyme engineering efforts. Molecular dynamics (MD) simulations and molecular docking have emerged as powerful computational tools to explore the catalytic mechanisms of enzymes involved in γ-EVG metabolism, such as γ-glutamyltransferase mdpi.comchemrxiv.org.

These computational studies provide atomic-level insights into how enzymes like GGT recognize and bind their donor and acceptor substrates. For instance, MD simulations have been used to study bovine milk γ-glutamyltransferase (BoGGT) to explore its preferences for different substrates mdpi.com.

Key findings from these simulations include:

Identification of Critical Residues : Simulations can pinpoint specific amino acid residues in the active site that are essential for substrate binding and catalysis. For BoGGT, Ser450 was identified as a crucial residue for interacting with donor substrates like L-glutamine mdpi.com. For acceptor substrates, residues such as Gly379, Ile399, and Asn400 were found to be critical for the interaction with the γ-glutamyl-enzyme intermediate mdpi.com.

Mechanism of Substrate Binding : The stability of the enzyme-substrate complex is often evaluated by analyzing the number of hydrogen bonds formed. Studies showed that the BoGGT intermediate forms more hydrogen bonds with Val-Gly compared to other acceptors like L-methionine, which promotes the efficient transfer of the γ-glutamyl group to Val-Gly mdpi.com.

Conformational Stability : MD simulations can assess the stability of protein architecture and monitor the dynamic interactions between the enzyme and its substrates or cofactors over time nih.gov. Root-mean-square deviation (RMSD) analysis helps determine the stability of the enzyme-substrate complex during the simulation mdpi.com.

Table 2: Key Residues in Bovine GGT for Substrate Interaction Identified by MD Simulations

| Residue | Substrate Type | Role in Interaction | Source |

|---|---|---|---|

| Ser450 | Donor (e.g., L-Glutamine) | Crucial for the interaction and binding of the γ-glutamyl donor. | mdpi.com |

| Gly379 | Acceptor (e.g., Val-Gly) | Interacts with the acceptor substrate at the γ-glutamyl-enzyme intermediate stage. | mdpi.com |

| Ile399 | Acceptor (e.g., Val-Gly) | Plays a key role in the binding and positioning of the acceptor substrate. | mdpi.com |

| Asn400 | Acceptor (e.g., Val-Gly) | Contributes to the interaction with the acceptor, facilitating the transpeptidation reaction. | mdpi.com |

This structural and dynamic information is invaluable for rational protein engineering, where specific mutations can be introduced to alter an enzyme's substrate specificity or enhance its catalytic efficiency for the targeted production of compounds like γ-EVG.

Molecular Structure and Receptor Recognition of Gamma Glutamyl Valyl Glycine

Conformational Analysis and Peptide Chemistry of γ-EVG

Gamma-glutamyl peptides, including γ-EVG, are distinguished by an atypical peptide bond. This bond forms between the gamma-carboxyl group of the glutamic acid residue and the amino group of the adjacent amino acid, in this case, valine. This γ-linkage is crucial to the molecule's structure and its resistance to cleavage by some proteases.

Conformational analysis of tripeptides with the general formula γ-Glu-X-Gly reveals specific spatial structures that are influenced by the nature of the second amino acid residue (X). nih.gov These structural features are critical for their interaction with enzymes and receptors. nih.gov In γ-EVG, the valine residue contributes to a specific three-dimensional conformation that facilitates its biological activity.

The biosynthesis of γ-EVG can occur through multiple pathways. One significant pathway mirrors the synthesis of glutathione (B108866) (γ-glutamyl-cysteinyl-glycine), a ubiquitous antioxidant. plos.orgnih.gov In this process, the enzyme glutamate-cysteine ligase (GCL) can utilize valine instead of cysteine to form γ-glutamyl-valine (γ-EV). plos.orgresearchgate.net Subsequently, glutathione synthetase (GS) adds a glycine (B1666218) residue to γ-EV to complete the synthesis of γ-EVG. plos.orgresearchgate.net An alternative pathway involves the transfer of a γ-glutamyl group from a donor molecule like glutathione to the dipeptide valyl-glycine. nih.govresearchgate.net

Molecular Interactions with Biological Receptors

The primary biological target of γ-EVG is the Calcium-Sensing Receptor (CaSR), a Class C G-protein-coupled receptor (GPCR). jst.go.jpnih.gov γ-EVG acts as a positive allosteric modulator (PAM) of the CaSR, enhancing the receptor's sensitivity to its primary ligand, calcium. researchgate.netnih.gov This modulation is central to its physiological effects, particularly in the context of taste, where it imparts a "kokumi" sensation, described as enhancing complexity, mouthfulness, and lastingness. nih.gov

The interaction between γ-EVG and the CaSR occurs at the orthosteric ligand binding site located in the large, extracellular Venus flytrap (VFT) domain of the receptor. researchgate.netnih.gov This bilobed VFT domain is responsible for recognizing various ligands, including amino acids and peptides. researchgate.net The binding of γ-EVG to this site induces a conformational change in the receptor, which is necessary for its activation. nih.gov Studies indicate that γ-glutamyl peptides and L-amino acids modulate the CaSR through a common mechanism, binding to closely related sites within the VFT domain. nih.govnih.gov

A proposed model for the interaction suggests three key points of contact between γ-EVG and the VFT domain jst.go.jp:

The γ-L-glutamyl residue interacts with a zwitterionic binding site.

The hydrophobic side chain of the valine residue engages in a hydrophobic interaction.

The C-terminal carboxylic acid of the glycine residue forms an ionic bond.

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution insights into the interaction between γ-EVG and the CaSR. nih.gov The structure of the CaSR/γ-EVG complex has been determined at a resolution of 3.55 Å. researchgate.netnih.govnih.gov These cryo-EM studies have visualized the precise binding mode of γ-EVG within the VFT domain of the CaSR. researchgate.net The density maps clearly show the peptide situated in the binding pocket, confirming that each residue of γ-EVG contributes to its interaction with the receptor. researchgate.netnih.gov This structural information provides a molecular basis for understanding how kokumi peptides are recognized by the CaSR. researchgate.net

The high-resolution cryo-EM structure has enabled the identification of specific amino acid residues within the CaSR that are crucial for binding γ-EVG. researchgate.netnih.gov Mutagenesis experiments have validated the functional importance of these residues. researchgate.netnih.gov

Key interactions include researchgate.netnih.gov:

Hydrogen Bonds: The N-terminal amino group of the γ-glutamyl residue of γ-EVG forms hydrogen bonds with the main chain of Ala168 and the side chain of Glu297 in the CaSR. nih.gov The carboxyl group of the same residue forms hydrogen bonds with the side chain and main chain of Ser147, as well as the main chain of Ser170. nih.govuconn.edu

Hydrophobic Interactions: The side chain of the valine residue in γ-EVG is situated within a hydrophobic pocket formed by residues Pro39, Phe42, Trp70, and Pro274 of the CaSR. nih.gov

Ionic Interactions: The C-terminal carboxyl group of the glycine residue in γ-EVG interacts with the side chain of Arg66 in the receptor. researchgate.net

The table below summarizes the key interacting residues and the nature of their interaction.

| γ-EVG Moiety | CaSR Residue(s) | Type of Interaction |

| γ-Glutamyl (Amino Group) | Ala168, Glu297 | Hydrogen Bond |

| γ-Glutamyl (Carboxyl Group) | Ser147, Ser170 | Hydrogen Bond |

| Valyl (Side Chain) | Pro39, Phe42, Trp70, Pro274 | Hydrophobic |

| Glycyl (Carboxyl Group) | Arg66 | Hydrogen Bond |

Structure-Activity Relationship (SAR) Studies of γ-EVG Analogues on Receptor Modulation (at a molecular level)

Structure-activity relationship (SAR) studies have been conducted to determine the essential molecular features of γ-glutamyl peptides for potent CaSR activation. jst.go.jpnih.gov These studies have revealed several critical structural requirements. jst.go.jpnih.govsemanticscholar.org

The primary requirements for intense CaSR activity are jst.go.jpnih.gov:

N-terminal γ-L-glutamyl residue: The presence of the γ-glutamyl moiety at the N-terminus is fundamental for activity. The amino and carboxyl groups of this residue are critical for recognition by the CaSR. nih.gov

Second Residue: The amino acid at the second position must have a moderately sized, aliphatic, and neutral side chain in the L-configuration. jst.go.jpnih.gov Replacing the valine in γ-EVG with amino acids having basic, acidic, or large hydrophobic side chains results in a loss of activity. nih.gov However, substitution with other small, hydrophobic side chains (like norvaline) or small hydrophilic side chains can retain or even enhance activity. jst.go.jpnih.govnih.gov For instance, γ-glutamyl-norvalyl-glycine has been identified as a peptide with excellent sensory activity. jst.go.jpnih.gov

C-terminal Carboxylic Acid: The presence of a free carboxylic acid at the C-terminus is necessary. jst.go.jpnih.gov The inclusion of glycine as the third residue is preferable for optimal activity. jst.go.jpnih.gov

These SAR findings, corroborated by the structural data from cryo-EM studies, provide a comprehensive understanding of how γ-EVG and its analogues modulate the CaSR at a molecular level. researchgate.netjst.go.jpnih.gov This knowledge is valuable for designing novel taste modifiers and understanding the function of Class C GPCRs in taste perception. researchgate.net

Analytical Methodologies for Gamma Glutamyl Valyl Glycine in Research

Advanced Chromatographic and Spectrometric Techniques for γ-EVG Quantification

The primary challenge in quantifying γ-EVG lies in its low concentration in various foodstuffs and the complexity of the sample matrix. To overcome this, researchers have developed specialized methods combining liquid chromatography with tandem mass spectrometry, often enhanced by chemical derivatization.

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) stands as the definitive technique for the determination and quantification of γ-EVG in diverse food products, including scallops, fish sauce, soy sauce, and beer. nih.govdntb.gov.uanih.govnih.gov This method offers exceptional selectivity and sensitivity, allowing for precise measurement even at low concentrations.

The operational core of this technique is the use of a triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, the first quadrupole (Q1) is set to select the specific mass-to-charge ratio (m/z) of the parent ion of the target molecule (the precursor ion). This ion then passes into the second quadrupole (q2), a collision cell, where it is fragmented. The third quadrupole (Q3) is then set to select a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the target compound, minimizing interference from other components in the matrix. For AQC-derivatized γ-EVG, the commonly monitored transition is from a precursor ion of m/z 475.3 to a product ion of m/z 171.1.

The following table outlines a typical LC/MS/MS protocol used in γ-EVG research.

Table 1: Example of LC/MS/MS Protocol for AQC-Derivatized γ-EVG Quantification

| Parameter | Specification |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient elution |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 475.3 |

| Product Ion (Q3) | m/z 171.1 |

To improve the chromatographic retention and ionization efficiency of γ-EVG, a pre-column derivatization step is commonly employed. The most widely used reagent for this purpose is 6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate (AQC). nih.govdntb.gov.uanih.gov AQC reacts with the primary amine group of the peptide, attaching a 6-aminoquinoline (B144246) moiety.

This derivatization serves two primary functions. First, the attached group is less polar than the original amine, which improves the peptide's retention on reversed-phase chromatography columns. Second, the 6-aminoquinoline group is readily protonated, leading to a significant enhancement of the signal in positive mode electrospray ionization (ESI+), thereby increasing the sensitivity of the mass spectrometric detection. The characteristic fragment ion at m/z 171 corresponds to the 6-aminoquinoline tag, providing a consistent marker for detection in MRM mode.

Method Validation, Sensitivity, and Reproducibility in Academic Quantification Studies

For academic research, the analytical methods used for γ-EVG quantification are validated to ensure they are fit for purpose. Method validation confirms that the procedure is reliable, reproducible, and accurate for the intended analysis. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by preparing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve, with values greater than 0.99 being desirable.

Sensitivity: This is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Studies quantifying γ-EVG have demonstrated sufficient sensitivity to measure its concentration in a variety of foods. The reported levels, which vary significantly by product and processing method, underscore the capability of the developed analytical techniques.

Table 2: Reported Concentrations of γ-Glutamyl-valyl-glycine in Various Food Products

| Food Product | Concentration Range |

|---|---|

| Commercial Fish Sauces | 0.04 to 1.26 mg/dL |

| Commercial Soy Sauces | 0.15 to 0.61 mg/dL |

| Fermented Shrimp Paste | 0.9 to 5.2 µg/g |

| Raw Scallop | 0.08 µg/g |

| Dried Scallop | 0.64 µg/g |

These validated, high-sensitivity methods are crucial for research into food chemistry, allowing scientists to understand how different fermentation and processing techniques influence the formation of this flavor-active peptide. nih.govdntb.gov.uanih.govmyfoodresearch.com

Comparative Biochemical Analysis of Gamma Glutamyl Valyl Glycine

Distinction from Glutathione (B108866) (GSH) in Metabolic and Enzymatic Pathways

Gamma-Glutamyl-valyl-glycine (γ-Glu-Val-Gly) is a tripeptide structurally similar to Glutathione (GSH), the most abundant low-molecular-weight thiol in most cells. However, their metabolic and enzymatic pathways, while interconnected, are distinct. The primary distinction lies in their core synthesis routes: GSH synthesis is a primary, highly regulated pathway, whereas γ-Glu-Val-Gly is often formed through alternative or secondary pathways that utilize the same enzymatic machinery.

The canonical synthesis of GSH (γ-Glutamyl-cysteinyl-glycine) is a two-step, ATP-dependent process occurring in the cytosol nih.govconsensus.app.

Step 1: The enzyme γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL), catalyzes the formation of a γ-peptide bond between the γ-carboxyl group of glutamate (B1630785) and the amino group of cysteine, forming gamma-glutamylcysteine (B196262) (γ-Glu-Cys) nih.govnih.govmdpi.com.

Step 2: Glutathione synthetase (GS) then adds glycine (B1666218) to the C-terminus of γ-Glu-Cys to form GSH nih.govnih.govmdpi.com.

In contrast, γ-Glu-Val-Gly can be synthesized through at least two different pathways that diverge from the main GSH metabolic cycle, as demonstrated in organisms like Saccharomyces cerevisiae nih.govresearchgate.netnih.gov.

Pathway 1: Byproduct of Biosynthesis This pathway mirrors the GSH synthesis route but involves substrate substitution.

Formation of γ-Glutamyl-valine (γ-Glu-Val): The enzyme GCS/GCL, which has a degree of substrate promiscuity, can utilize valine instead of its preferred substrate, cysteine. It ligates glutamate and valine to produce the dipeptide γ-Glu-Val nih.govresearchgate.netnih.gov.

Addition of Glycine: Glutathione synthetase (GS) then recognizes γ-Glu-Val as a substrate and adds a glycine residue, completing the synthesis of γ-Glu-Val-Gly nih.govresearchgate.netnih.gov.

Pathway 2: Product of Degradation/Transpeptidation This pathway involves the enzyme γ-glutamyltransferase (GGT), which is primarily known for its role in GSH degradation.

Transpeptidation: GGT can catalyze the transfer of the γ-glutamyl moiety from GSH to an acceptor molecule. This acceptor can be an amino acid, such as valine, or a dipeptide, such as valyl-glycine (Val-Gly), to form γ-Glu-Val or γ-Glu-Val-Gly, respectively nih.govresearchgate.netplos.orgplos.org. In S. cerevisiae, this reaction can also be carried out by the (Dug2p-Dug3p)2 complex nih.govnih.gov.

The key distinction is that GSH is the principal product of its dedicated pathway, regulated by factors like cysteine availability and feedback inhibition nih.gov. The formation of γ-Glu-Val-Gly, however, represents a deviation from this central metabolic route, dependent on the availability of alternative substrates (valine, Val-Gly) and the broad specificity of enzymes involved in GSH metabolism.

| Feature | Glutathione (GSH) | gamma-Glutamyl-valyl-glycine (γ-Glu-Val-Gly) |

|---|---|---|

| Primary Substrates | Glutamate, Cysteine, Glycine | Glutamate, Valine, Glycine; or GSH and Val-Gly |

| Key Enzymes | γ-Glutamylcysteine Synthetase (GCS/GCL), Glutathione Synthetase (GS) | GCS/GCL, GS, γ-Glutamyltransferase (GGT) |

| Pathway Type | Primary, canonical biosynthesis | Alternative biosynthesis (byproduct) or transpeptidation (degradation product) |

| Role of Cysteine | Essential second amino acid | Not directly incorporated; replaced by valine |

| Metabolic Context | Central to cellular redox homeostasis and detoxification nih.govconsensus.app | Side-product of GSH metabolism, dependent on enzyme promiscuity and alternative substrate availability nih.govresearchgate.net |

Comparison with Other gamma-Glutamyl Dipeptides and Tripeptides in Terms of Synthesis and Receptor Binding

Gamma-Glutamyl-valyl-glycine belongs to a broad class of γ-glutamyl peptides found in various organisms researchgate.net. Its synthesis and biological activity, particularly receptor binding, can be compared with other members of this family.

Synthesis: The synthesis of various γ-glutamyl peptides is largely governed by the substrate specificity of two key enzyme types: GCS/GCL and GGT.

GCS/GCL-mediated Synthesis: While GCS/GCL has a high affinity for cysteine, its ability to bind other amino acids leads to the formation of various γ-glutamyl dipeptides. This makes the availability of different free amino acids a limiting factor in the diversity of γ-glutamyl peptides produced intracellularly mdpi.com. For example, in the absence of sufficient cysteine, GCS can produce ophthalmic acid (γ-Glu-2-aminobutyrate-Gly) mdpi.com.

GGT-mediated Synthesis: GGT is a key enzyme for the extracellular synthesis of a wide array of γ-glutamyl peptides. It transfers the γ-glutamyl group from a donor like GSH to various acceptor amino acids or small peptides mdpi.comacs.org. The efficiency of synthesis depends on the specific GGT and the acceptor. Studies with bacterial GGTs show a preference for certain amino acids like glycine, valine, and methionine over others acs.org. Some GGTs, like that from Bacillus licheniformis (BlGGT), are more efficient at generating the tripeptide γ-Glu-Val-Gly, while others, like that from Bacillus amyloliquefaciens (BaGGT), have a stronger catalytic ability to form γ-glutamyl dipeptides acs.org.

Receptor Binding: A significant function of many γ-glutamyl peptides, including γ-Glu-Val-Gly, is their ability to act as allosteric modulators of the calcium-sensing receptor (CaSR), a G-protein coupled receptor jst.go.jpacs.orgresearchgate.net. This interaction is linked to the "kokumi" taste sensation, which enhances richness and mouthfulness in food .

The binding affinity and activation potential of γ-glutamyl peptides at the CaSR are highly dependent on their structure:

N-Terminus: The presence of an N-terminal γ-L-glutamyl residue is considered essential for binding to the CaSR tandfonline.com.

Second Residue: The side chain of the second amino acid is critical. For high activity, a moderately sized, aliphatic, and neutral side chain in an L-configuration is preferred jst.go.jptandfonline.com. γ-Glu-Val fits this profile, showing moderate activity, as does γ-Glu-Cys, which shows intense activity jst.go.jp. In contrast, peptides with large, or either positively or negatively charged, side chains (e.g., γ-Glu-Asp, γ-Glu-Lys, γ-Glu-Phe) are often inactive jst.go.jp.

Third Residue: The presence of a third residue, particularly glycine with its free carboxyl terminus and lack of a side chain, can significantly enhance CaSR activity tandfonline.com. This explains why the tripeptide γ-Glu-Val-Gly is a significantly more potent kokumi substance and CaSR activator than both GSH and the dipeptide γ-Glu-Val acs.orgdtu.dktandfonline.com. Research has shown γ-Glu-Val-Gly to have a sensory effect 12.8-fold stronger than that of GSH acs.orgdtu.dk.

| Peptide | Structure | Relative CaSR Activity | Key Structural Features |

|---|---|---|---|

| γ-Glu-Val-Gly | γ-Glutamyl-valyl-glycine | High / Potent acs.orgtandfonline.com | Neutral, medium-sized side chain (Val); C-terminal Glycine |

| Glutathione (GSH) | γ-Glutamyl-cysteinyl-glycine | Moderate | Thiol-containing side chain (Cys); C-terminal Glycine jst.go.jp |

| γ-Glu-Cys | γ-Glutamyl-cysteine | Intense jst.go.jp | Thiol-containing side chain (Cys); Dipeptide |

| γ-Glu-Val | γ-Glutamyl-valine | Moderate jst.go.jp | Neutral, medium-sized side chain (Val); Dipeptide |

| γ-Glu-Phe | γ-Glutamyl-phenylalanine | Inactive jst.go.jp | Large, aromatic side chain (Phe) |

| γ-Glu-Asp | γ-Glutamyl-aspartate | Inactive jst.go.jp | Negatively charged side chain (Asp) |

Evolutionary Perspectives on γ-Glutamyl Peptide Metabolism

The metabolism of γ-glutamyl peptides is widespread across different domains of life, including bacteria, plants, and mammals, suggesting an ancient and evolutionarily conserved system researchgate.net. The central role of the Glutathione (GSH) cycle in these organisms appears to be the foundation from which the metabolism of other γ-glutamyl peptides has evolved researchgate.net.

The enzymes responsible for producing γ-glutamyl peptides, GCS/GCL and GGT, are found across diverse species. The broad substrate specificity of these enzymes likely provided an evolutionary advantage, allowing organisms to produce a variety of peptides beyond GSH using the same core metabolic machinery. This diversification could have enabled the development of novel physiological functions.

In microorganisms such as Bacillus spp. and lactic acid bacteria, GGT is used to synthesize various γ-glutamyl peptides from free amino acids present in their environment researchgate.net. In the yeast S. cerevisiae, the existence of multiple pathways to form γ-Glu-Val-Gly highlights the integration of this peptide's synthesis into the fundamental metabolic framework of GSH researchgate.net.

In the plant kingdom, the accumulation of specific γ-glutamyl dipeptides, including γ-glutamylvaline, has been observed in resurrection plants like Selaginella lepidophylla during periods of dehydration researchgate.net. This suggests an evolutionarily conserved role for these peptides in stress tolerance mechanisms, possibly as compatible solutes or storage forms of amino acids. The specific profile of accumulated γ-glutamyl peptides differs between species, indicating evolutionary adaptation to particular environmental pressures researchgate.net.

In mammals, the role of γ-glutamyl peptides as signaling molecules is exemplified by their interaction with the CaSR mdpi.comjst.go.jp. The conservation of the CaSR and its ability to bind these peptides points to a conserved sensory or regulatory system. The evolution of this system may have allowed organisms to sense the products of protein digestion and fermentation, linking nutritional status to physiological responses. The extracellular production of these peptides by GGT suggests they may function as a class of intercellular messaging molecules, with their specific composition depending on the local availability of amino acid acceptors mdpi.com.

Future Directions in Gamma Glutamyl Valyl Glycine Research

Emerging Research Areas in γ-EVG Biochemistry and Molecular Biology

Future research in the biochemistry and molecular biology of γ-EVG is expected to focus on elucidating its complete biosynthetic and metabolic pathways in a wider range of organisms, understanding its physiological roles beyond taste, and exploring its potential biotechnological applications.

One of the primary areas of emerging research is the detailed characterization of the enzymatic pathways responsible for γ-EVG synthesis. In the yeast Saccharomyces cerevisiae, two principal pathways for γ-EVG formation have been identified. The first pathway is analogous to glutathione (B108866) (GSH) biosynthesis, involving the sequential action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS), where valine replaces cysteine. nih.govresearchgate.net The second pathway involves the transfer of a γ-glutamyl moiety from a donor, such as GSH, to the dipeptide valyl-glycine (Val-Gly), a reaction catalyzed by γ-glutamyltransferase (GGT). nih.govresearchgate.net

Key enzymes that have been implicated in these pathways include Gsh1p (GCL) and Gsh2p (GS) in the de novo synthesis pathway. In the transfer pathway, enzymes such as Ecm38p and the (Dug2p-Dug3p)2 complex play a role in the synthesis of the precursor γ-glutamyl-valine. nih.gov A deeper understanding of the substrate specificity and kinetic properties of these enzymes will be crucial. For instance, research has begun to explore the broad substrate tolerance of GGT variants, which could be engineered for more efficient synthesis of γ-EVG and other γ-glutamyl peptides. acs.org

Beyond its role in taste, the physiological significance of γ-EVG and other γ-glutamyl peptides is a burgeoning field of study. These peptides are now being investigated as potential intercellular messaging molecules that may act as allosteric modulators of receptors like the calcium-sensing receptor (CaSR). mdpi.comnih.gov The activation of CaSR by γ-glutamyl peptides is linked to the kokumi sensation. researchgate.netdtu.dk Future studies will likely explore other potential physiological roles of γ-EVG, moving beyond its function in food flavor.

The biotechnological production of γ-EVG is another significant research frontier. The ability of microorganisms like S. cerevisiae to naturally produce this peptide opens up avenues for its large-scale, cost-effective synthesis through fermentation. researchgate.net Genetic and metabolic engineering of these organisms could be employed to enhance yields and create strains that overproduce γ-EVG for commercial applications in the food industry.

Development of Advanced Methodological Approaches for γ-EVG Analysis

The accurate and sensitive detection and quantification of γ-EVG in complex matrices such as food products is essential for both research and quality control. While established methods exist, the development of more advanced and efficient analytical techniques is a key area of future research.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for the analysis of γ-EVG. nih.govacs.org To enhance sensitivity and specificity, derivatization with reagents like 6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate (AQC) is often employed prior to LC-MS/MS analysis. nih.govacs.org Future developments in this area may include the exploration of novel derivatization agents and the refinement of chromatographic conditions to improve separation and reduce analysis time. Furthermore, comprehensive LC-MS-based methods are being developed for the simultaneous quantitative analysis of a wide range of γ-glutamyl peptides, which will be invaluable for metabolic studies. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the analysis of γ-glutamyl peptides. One approach involves the conversion of these peptides to their pyroglutamate (B8496135) derivatives, followed by esterification and analysis by GC-MS. mdpi.com This method can be highly specific and can be adapted for quantitative analysis using stable isotope-labeled internal standards. mdpi.com Further research may focus on optimizing the derivatization process and expanding the applicability of this method to different sample types.

A more novel and emerging area is the development of biosensors for the detection of tripeptides like γ-EVG. Peptide-based electrochemical biosensors are being explored for the detection of various protein and peptide biomarkers with high sensitivity and selectivity. nih.govmdpi.comnih.gov Such biosensors could offer rapid, cost-effective, and portable solutions for the on-site analysis of γ-EVG in food production settings. Additionally, electrochemical methods are being developed for monitoring the activity of enzymes like GGT, which could be indirectly used to assess the potential for γ-EVG formation. nih.gov

The following table summarizes some of the advanced analytical methods used for γ-EVG and related compounds:

| Analytical Technique | Description | Application |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific technique for separating and identifying compounds. Often used with a derivatization step to improve detection. | Quantification of γ-EVG in commercial fish sauces and other fermented foods. nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Involves the conversion of γ-glutamyl peptides to more volatile derivatives for analysis. | Qualitative and quantitative analysis of γ-glutamyl peptides after conversion to pyroglutamate derivatives. mdpi.com |

| Electrochemical Biosensors | Utilize biological recognition elements (e.g., peptides) integrated with a transducer to detect specific analytes. | Potential for rapid and on-site detection of tripeptides and related enzymes. nih.govnih.govnih.gov |

Theoretical and Computational Modeling in γ-EVG Research and Enzyme Design

Theoretical and computational modeling approaches are becoming indispensable tools for understanding the molecular interactions of γ-EVG and for the rational design of enzymes involved in its synthesis. These methods provide insights that are often difficult to obtain through experimental approaches alone.

Molecular dynamics (MD) simulations are being employed to investigate the substrate recognition and binding mechanisms of enzymes like GGT. biorxiv.orgbiorxiv.orgnih.gov These simulations can reveal the key amino acid residues involved in substrate binding and catalysis, providing a structural basis for the enzyme's specificity. nih.gov For example, MD simulations have been used to model the binding of glutamine to the active site of E. coli GGT and to understand the role of a "lid-loop" in controlling substrate access. biorxiv.orgbiorxiv.org Such studies can be extended to model the interaction of GGT with Val-Gly to understand the specifics of γ-EVG synthesis. Computational docking and MD simulations have also been used to probe the acceptor substrate preferences of GGT and to identify key residues that contribute to inhibitor and substrate binding, which can guide the design of novel and specific GGT inhibitors. nih.gov

Computational modeling is also being used to understand the interaction of γ-glutamyl peptides with taste receptors. Molecular docking studies have been performed to investigate the binding of these peptides to the T1R1 taste receptor, providing insights into their umami-enhancing effects. researchgate.net These computational approaches can help in predicting the taste-modifying properties of novel γ-glutamyl peptides.

A significant future direction is the use of computational methods for enzyme design and engineering. researchgate.netcore.ac.uk By understanding the structure-function relationships of enzymes like GGT and GCL, researchers can use computational tools to predict mutations that would enhance their catalytic efficiency, alter their substrate specificity, or improve their stability for industrial applications. acs.org For instance, computational redesign could be used to engineer a GGT variant that preferentially uses Val-Gly as an acceptor, thereby increasing the yield of γ-EVG. Directed evolution, guided by computational library design, is a powerful strategy for improving enzyme properties. acs.org

Q & A

Basic: What analytical methods are validated for quantifying γ-Glu-Val-Gly in complex food matrices?

γ-Glu-Val-Gly is commonly quantified using liquid chromatography-tandem mass spectrometry (LC/MS/MS) combined with derivatization techniques. For example, in commercial fish sauces, γ-Glu-Val-Gly was detected after derivatization with 6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate (AQC), achieving sensitivity in the range of 0.04–1.26 mg/dL . This method ensures specificity in peptide identification, even in matrices with high salt or protein content. Researchers should validate sample preparation steps (e.g., extraction efficiency, matrix effects) to address variability between food types .

Basic: How does γ-Glu-Val-Gly interact with taste receptors to enhance kokumi perception?

γ-Glu-Val-Gly activates the calcium-sensing receptor (CaSR) , a G-protein-coupled receptor expressed in taste buds. Experimental designs often involve in vitro CaSR assays using HEK293 cells transfected with the receptor. Dose-response curves (e.g., EC₅₀ values) and calcium mobilization assays are critical for evaluating peptide potency . Sensory evaluations (e.g., triangle tests, intensity scaling) further correlate receptor activation with perceived "thickness" or "mouthfulness" in reduced-fat foods like peanut butter .

Basic: What is the natural distribution of γ-Glu-Val-GGly in food systems?

γ-Glu-Val-Gly is widely distributed in fermented foods, including fish sauces (e.g., Nuoc Mam, Garum) and miso. LC/MS/MS analyses reveal concentrations ranging from 0.04 mg/dL in Japanese Ikanago-shoyu to 1.26 mg/dL in Vietnamese Nuoc Mam . Its presence correlates with proteolytic and γ-glutamyltransferase activity during fermentation. Researchers should account for regional processing differences (e.g., fermentation duration, microbial consortia) when comparing datasets .

Advanced: How can contradictory data on γ-Glu-Val-Gly concentrations across studies be resolved?

Discrepancies in reported concentrations (e.g., 0.04 vs. 1.26 mg/dL in fish sauces) often arise from methodological variability , such as:

- Derivatization efficiency : AQC vs. alternative reagents.

- Matrix interference : High salt content in fish sauces may suppress ionization in LC/MS/MS.

- Calibration standards : Use of synthetic γ-Glu-Val-GLy with ≥95% purity (HPLC-validated) is critical .

To mitigate contradictions, researchers should adopt harmonized protocols (e.g., MIRAGE guidelines for glycomics) and report recovery rates for cross-study validation .

Advanced: What mechanisms explain γ-Glu-Val-Gly's stability during food processing?

γ-Glu-Val-Gly exhibits stability under high-temperature and high-salt conditions due to its γ-glutamyl linkage , which resists proteolytic cleavage. Advanced studies use accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) to model degradation kinetics. Nuclear magnetic resonance (NMR) and high-resolution MS can identify breakdown products (e.g., free valine or glycine) . Stability is pH-dependent, with optimal retention observed at pH 5–6 .

Advanced: How can γ-Glu-Val-Gly biosynthesis be optimized in microbial systems?

Metabolic engineering of E. coli or Bacillus subtilis for γ-Glu-Val-Gly production involves:

- Overexpression of γ-glutamyltransferases (e.g., GGTase) to catalyze peptide bond formation.

- Substrate feeding strategies : Balancing L-glutamate, valine, and glycine concentrations to avoid feedback inhibition.

- Fermentation monitoring : Real-time pH, dissolved oxygen, and metabolite profiling (e.g., via HPLC) to maximize yield . Challenges include minimizing byproduct formation (e.g., γ-Glu-Leu) through enzyme specificity engineering .

Advanced: What regulatory considerations apply to γ-Glu-Val-GLy in food applications?

In the EU, γ-Glu-Val-Gly is approved as a flavor enhancer under Commission Regulation (EU) 2016/54 , requiring safety assessments for maximum permitted levels (MPLs). Advanced research must address:

- Toxicological thresholds : Subchronic toxicity studies (e.g., 90-day rodent trials).

- Allergenicity : Structural homology assessments against known allergens.

- Labeling compliance : Detection limits in final products (e.g., ≥0.1 mg/kg) .

Advanced: How does γ-Glu-Val-Gly modulate sensory perception in heterogeneous food matrices?

In reduced-fat systems (e.g., peanut butter), γ-Glu-Val-Gly enhances "oiliness" and "aftertaste" by modulating lipid-protein interactions . Advanced experimental designs combine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.